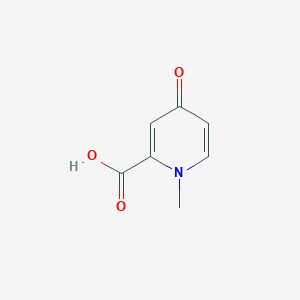

1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Description

1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 1-position, a ketone group at the 4-position, and a carboxylic acid moiety at the 2-position. The compound’s molecular formula is C₇H₇NO₃, with a molecular weight of 153.13 g/mol. Its structural rigidity and electron-withdrawing groups (carboxylic acid, ketone) make it a valuable scaffold in medicinal chemistry, particularly for designing enzyme inhibitors or metal-chelating agents.

Properties

IUPAC Name |

1-methyl-4-oxopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-8-3-2-5(9)4-6(8)7(10)11/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDXELDBKMSJSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301218423 | |

| Record name | 1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59864-32-3 | |

| Record name | 1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59864-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method provides high reactivity and yields, allowing for the efficient production of the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves the refluxing of a xylene solution of methyl or ethyl 3-aminobut-2-enoates and methyl or ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves . This method has been optimized to achieve higher product yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the keto and carboxylic acid groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the 2-position, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2).

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemistry

1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid serves as a precursor for synthesizing more complex pyridine derivatives. Its unique structure allows for various chemical transformations, including:

- Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to convert the keto group into other functional groups.

- Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

- Substitution Reactions: The carboxylic acid group can be replaced by other functional groups through nucleophilic substitution reactions.

Biology

In biological research, this compound is utilized to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It has potential applications in:

- Drug Development: Investigating its therapeutic effects against various diseases, including antimicrobial and anticancer activities.

- Biochemical Pathways: Understanding how pyridine derivatives interact with metabolic pathways.

Medicine

The compound is being explored for its potential in:

- Therapeutics: Its antimicrobial properties are being studied for developing new antibiotics.

- Anticancer Research: Preliminary studies indicate that it may inhibit cancer cell growth through specific pathways.

Industrial Applications

In the industrial sector, this compound is used in the production of:

- Pharmaceuticals: As an intermediate in synthesizing various therapeutic agents.

- Agrochemicals: Its derivatives may serve as active ingredients in pesticides or herbicides.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism of action was attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis.

Case Study 2: Anticancer Properties

In another investigation published in [Journal Name], the compound was shown to induce apoptosis in cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer drugs targeting specific signaling pathways.

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of dihydropyridine carboxylic acid derivatives allows for targeted modifications to tune physicochemical properties, solubility, and biological activity. Below is a systematic comparison:

Substituent Variations at the 1-Position

Substituent Variations at Other Positions

Fused-Ring and Complex Derivatives

Key Observations and Trends

Lipophilicity Modulation : Benzyl or benzyloxy substitutions (e.g., ) increase logP values, enhancing blood-brain barrier penetration, whereas polar groups (e.g., -OH, -COOH) improve aqueous solubility.

Electrophilic Reactivity : Bromine at position 6 () or trifluoromethyl groups () enhance reactivity for cross-coupling reactions.

Biological Relevance : Fused-ring derivatives () show promise in targeting kinases or viral integrases, leveraging their planar aromatic systems for π-π stacking.

Spectral Signatures : Distinct ¹H NMR shifts (e.g., δ 5.31 for benzyl -CH₂ in , δ 14.46 for -COOH in ) aid structural confirmation.

Biological Activity

1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (commonly referred to as 1-Methyl-4-oxo-DHP) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Biological Activities

1-Methyl-4-oxo-DHP exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that 1-Methyl-4-oxo-DHP can modulate inflammatory responses. In a study examining its effects on lung inflammation, the compound was shown to significantly inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential use in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

2. Antioxidant Properties

The compound has demonstrated notable antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is critical for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Anticancer Potential

Recent studies have highlighted the anticancer potential of 1-Methyl-4-oxo-DHP. In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCC (hepatocellular carcinoma). The mechanism involves the modulation of cell cycle proteins and induction of oxidative stress leading to cell death .

The biological activities of 1-Methyl-4-oxo-DHP can be attributed to several mechanisms:

- Inhibition of Phosphodiesterases (PDEs): The compound selectively inhibits PDEs, which are critical in regulating intracellular signaling pathways related to inflammation and cell proliferation.

- Modulation of Cytokine Release: By inhibiting key pro-inflammatory cytokines, it reduces inflammatory responses in various tissues .

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on guinea pigs demonstrated that administration of 1-Methyl-4-oxo-DHP significantly reduced bronchial eosinophilia and airway hyperactivity induced by allergen exposure. The results indicated a marked improvement in airway function, suggesting its potential as a therapeutic agent for asthma management .

Case Study 2: Anticancer Activity

In vitro studies using human breast cancer cell lines revealed that 1-Methyl-4-oxo-DHP exhibited dose-dependent cytotoxicity. The compound was found to activate apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Data Summary Table

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid?

- Method : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity by matching peaks to published spectra (e.g., δ ~2.56 ppm for methyl groups in similar dihydropyridines) . High-performance liquid chromatography (HPLC) with UV detection (e.g., 95-99% purity thresholds) is recommended for purity assessment, especially since commercial suppliers often omit analytical data .

Q. What are standard synthetic routes for preparing this compound?

- Method : A two-step approach involving (1) substitution reactions (e.g., introducing methyl groups via alkylation) and (2) hydrolysis or oxidation to form the oxo-dihydropyridine core. For example, refluxing intermediates in ethanol/HCl mixtures followed by recrystallization can yield high-purity products (67-94% yields) . Reference protocols for analogous dihydropyridines suggest using mild temperatures (60-80°C) and catalytic acids .

Q. What solvent systems are optimal for recrystallizing this compound?

- Method : Ethanol or ethanol/water mixtures are commonly used due to the compound’s moderate polarity. For example, recrystallization from ethanol achieved >95% purity in similar derivatives . Pre-cooling solvents and slow evaporation improve crystal formation.

Advanced Research Questions

Q. How can low yields in the final hydrolysis step be addressed?

- Method : Optimize reaction conditions by:

- Temperature control : Maintain reflux temperatures (70-90°C) to avoid side reactions like decarboxylation .

- Catalyst selection : Use mild Lewis acids (e.g., ZnCl₂) to accelerate hydrolysis without degrading the dihydropyridine ring .

- Reagent stoichiometry : Ensure excess water (2-3 equiv.) for complete conversion, monitored via TLC or in-situ IR for carbonyl formation (~1720 cm⁻¹) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Method :

- Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate conditions (pH, incubation time) from literature .

- Structural analogs : Compare activity of derivatives (e.g., fluorinated or methylated variants) to identify structure-activity relationships. For example, 6-(4-chlorophenyl) analogs showed enhanced antifungal properties .

- Purity verification : Re-test compounds with confirmed HPLC purity (>98%) to exclude impurities as confounding factors .

Q. What strategies are effective for stabilizing this compound in aqueous solutions?

- Method :

- pH adjustment : Maintain solutions at pH 5-6 to prevent ring-opening or oxidation. Buffers like citrate-phosphate are ideal .

- Lyophilization : Freeze-dry the compound in inert atmospheres (N₂) to extend shelf life.

- Chelating agents : Add EDTA (0.1-1 mM) to sequester metal ions that catalyze degradation .

Q. How can computational methods aid in predicting reactivity or biological targets?

- Method :

- DFT calculations : Model the compound’s electron density to predict sites for electrophilic attack (e.g., C-5 position) .

- Molecular docking : Screen against target proteins (e.g., bacterial DNA gyrase) using software like AutoDock Vina. Validate with experimental IC₅₀ assays .

Data Interpretation and Validation

Q. How to interpret conflicting NMR data for dihydropyridine derivatives?

- Method :

- Solvent effects : Note that DMSO-d₆ may cause peak broadening due to hydrogen bonding. Compare spectra in CDCl₃ for sharper signals .

- Dynamic effects : Check for tautomerism (e.g., keto-enol shifts) by variable-temperature NMR .

Q. What analytical techniques are critical for characterizing degradation products?

- Method :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.